methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound with a molecular formula of C24H23NO5S. This compound is characterized by the presence of a benzoate ester group, a phenylethyl group, and a phenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Glycine Derivative: Glycine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(phenylsulfonyl)glycine.
Coupling with Phenylethylamine: The N-(phenylsulfonyl)glycine is then coupled with phenylethylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-(2-phenylethyl)-N-(phenylsulfonyl)glycine.
Esterification: Finally, the N-(2-phenylethyl)-N-(phenylsulfonyl)glycine is esterified with methyl 4-aminobenzoate in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- Methyl 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- Methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Uniqueness
Methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 4-[[2-[benzenesulfonyl(2-phenylethyl)amino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-31-24(28)20-12-14-21(15-13-20)25-23(27)18-26(17-16-19-8-4-2-5-9-19)32(29,30)22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKDMRVZCNVJCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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